molecular formula C12H13BrClN B12929535 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole

2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole

Cat. No.: B12929535
M. Wt: 286.59 g/mol
InChI Key: XRFUOINXFFDONJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction The process starts with the acylation of an aromatic ring, followed by the reduction of the acyl group to an alkane

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

Scientific Research Applications

2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-1H-indole
  • 3-Isopropyl-6-methyl-1H-indole
  • 5-Chloro-3-isopropyl-1H-indole

Uniqueness

2-Bromo-5-chloro-3-isopropyl-6-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure can lead to distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C12H13BrClN

Molecular Weight

286.59 g/mol

IUPAC Name

2-bromo-5-chloro-6-methyl-3-propan-2-yl-1H-indole

InChI

InChI=1S/C12H13BrClN/c1-6(2)11-8-5-9(14)7(3)4-10(8)15-12(11)13/h4-6,15H,1-3H3

InChI Key

XRFUOINXFFDONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(N2)Br)C(C)C

Origin of Product

United States

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